Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP
Description
The compound "Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP" is not directly mentioned in the provided papers. However, the papers discuss various glycosyltransferases and the synthesis of oligosaccharides that are structurally related to the compound . These enzymes and synthetic methods are involved in the formation of glycosidic bonds between sugar moieties, which is relevant to the synthesis and understanding of the compound "Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP" 10.
Synthesis Analysis
The synthesis of oligosaccharides similar to "Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP" involves enzymatic methods, as described in the papers. For instance, the use of galactosyltransferase enzymes can facilitate the formation of beta(1-4) linkages between galactose and N-acetylglucosamine (GlcNAc) residues . Additionally, chemo-enzymatic synthesis methods have been employed to create specific oligosaccharide epitopes on soluble polymers, which could be analogous to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of oligosaccharides, including those similar to "Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP," is determined by the specific glycosidic linkages between the sugar units. The beta(1-4) linkage mentioned in the compound is a common structural motif in various glycoconjugates and is synthesized by specific glycosyltransferases . The papers also discuss the importance of the three-dimensional structure of glycosphingolipids, which could provide insights into the conformational preferences of the compound 10.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of oligosaccharides like "Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP" include the action of glycosyltransferases, which transfer sugar moieties to acceptor molecules to form glycosidic bonds . These reactions are often regulated by the availability of activated sugar donors, such as UDP-GlcNAc, and the specificity of the enzyme for the acceptor substrate .
Physical and Chemical Properties Analysis
The physical and chemical properties of oligosaccharides are influenced by their monosaccharide composition, linkage types, and overall molecular conformation. These properties can affect solubility, reactivity, and interactions with other biomolecules. The papers provide information on the synthesis and characterization of various oligosaccharides, which can be extrapolated to understand the properties of "Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP" 10.
Mechanism of Action
Target of Action
Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP is a biochemical reagent that can be used as a biological material or organic compound for life science related research
Mode of Action
As a biochemical reagent, it is likely to interact with its targets to induce certain biochemical reactions or changes .
properties
IUPAC Name |
(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H64O12/c1-63-50-32-34-51(35-33-50)70-60-59(69-41-49-30-18-7-19-31-49)57(67-39-47-26-14-5-15-27-47)55(53(72-60)43-65-37-45-22-10-3-11-23-45)73-61-58(68-40-48-28-16-6-17-29-48)56(66-38-46-24-12-4-13-25-46)54(62)52(71-61)42-64-36-44-20-8-2-9-21-44/h2-35,52-62H,36-43H2,1H3/t52-,53-,54+,55-,56+,57+,58-,59-,60-,61+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVBSODSBYNKQA-IMBADGMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)OC4C(C(C(C(O4)COCC5=CC=CC=C5)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COCC5=CC=CC=C5)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H64O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462165 | |
Record name | Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
989.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP | |
CAS RN |
150412-81-0 | |
Record name | 4-Methoxyphenyl 2,3,6-tris-O-(phenylmethyl)-4-O-[2,3,6-tris-O-(phenylmethyl)-β-D-galactopyranosyl]-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150412-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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